molecular formula C10H11ClFN3O B1408352 {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-56-2

{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

Cat. No. B1408352
CAS RN: 1638612-56-2
M. Wt: 243.66 g/mol
InChI Key: PWGJPELPFQUTJL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-oxadiazole ring attached to a 4-fluorophenyl group and a methylamine group. The presence of the fluorophenyl group may contribute to the compound’s biological activity .

Scientific Research Applications

  • Chemical Reactions and Synthesis : A study explored the ring-fission and C-C bond cleavage reactions involving compounds related to {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride. They investigated the reaction mechanisms and products using techniques like NMR, mass spectrometry, and IR spectroscopy (Jäger et al., 2002).

  • Chemical Properties and Sensing Applications : Another study focused on the synthesis and properties of novel anion sensors that contain oxadiazole groups. They investigated the spectroscopic and colorimetric properties of these compounds in relation to fluoride sensing (Ma et al., 2013).

  • Biological Activities : Research on compounds structurally similar to {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride has shown potential in various biological activities. For instance, some studies have identified these compounds as potential anticancer agents, revealing their ability to induce apoptosis in cancer cell lines (Zhang et al., 2005).

  • Pharmacological Potential : Several studies have examined the pharmacological potential of related oxadiazole compounds. They have been found to have significant effects in preclinical models, suggesting potential applications in treating conditions like depression, anxiety, and schizophrenia (Rodriguez et al., 2010).

  • Molecular Interaction and Drug Development : The interaction of similar compounds with biological targets such as receptors has been a focus in drug development. For instance, a study on a neurokinin-1 receptor antagonist highlights the design and synthesis process, emphasizing the compound's binding and activity profiles (Harrison et al., 2001).

properties

IUPAC Name

1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c1-12-6-9-13-10(14-15-9)7-2-4-8(11)5-3-7;/h2-5,12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJPELPFQUTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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